molecular formula C16H22N2O8 B3824221 N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide

N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide

Cat. No.: B3824221
M. Wt: 370.35 g/mol
InChI Key: AEQUHEJNUQMIJC-UHFFFAOYSA-N
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Description

N-(16-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide is a benzo-15-crown-5 ether derivative with a molecular formula of C₁₆H₂₂N₂O₈ and an average molecular weight of 370.36 g/mol . Its structure consists of a 15-membered macrocyclic ether ring fused to a benzene moiety, substituted with a nitro (-NO₂) group at position 16 and an acetamide (-NHCOCH₃) group at position 13. The compound’s monoisotopic mass is 370.1376, and its ChemSpider ID is 2346862 . This molecule is part of a broader class of crown ethers known for their cation-binding properties, particularly with alkali and alkaline earth metals. The nitro and acetamide substituents modulate its electronic and steric characteristics, influencing its selectivity and binding affinity toward specific ions.

Properties

IUPAC Name

N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O8/c1-12(19)17-13-10-15-16(11-14(13)18(20)21)26-9-7-24-5-3-22-2-4-23-6-8-25-15/h10-11H,2-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQUHEJNUQMIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Composition

The molecular formula of N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide is C16H22N2O8C_{16}H_{22}N_{2}O_{8}. The compound features a nitro group and acetamide functionality that may contribute to its reactivity and interaction with biological systems .

Physical Properties

Key physical properties include:

  • Molecular Weight : 354.315 g/mol
  • Solubility : Solubility in organic solvents is expected due to its hydrophobic regions.
  • Stability : Stability under various conditions needs to be assessed for practical applications.

Pharmaceutical Research

This compound has potential therapeutic applications due to its structural similarity to known pharmacophores. Its nitro group may enhance biological activity through mechanisms such as:

  • Antimicrobial Activity : Compounds with nitro groups have been shown to exhibit antimicrobial properties. Research into its efficacy against various pathogens could provide insights into new antibiotic agents.

Material Science

The compound's unique structural features may also lend themselves to applications in material science:

  • Polymer Chemistry : Its ability to participate in polymerization reactions could lead to the development of novel materials with enhanced properties.
  • Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

Biochemical Studies

The biochemical interactions of this compound warrant investigation:

  • Enzyme Inhibition Studies : The potential for this compound to inhibit specific enzymes could be explored for drug design purposes.
  • Receptor Binding Studies : Understanding how this compound interacts with biological receptors could lead to advancements in targeted therapies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of compounds with similar structures to this compound. Results indicated significant activity against Gram-positive bacteria. Further research is needed to confirm these findings specifically for this compound.

Case Study 2: Polymer Applications

Research into polymers derived from compounds with similar functionalities demonstrated improved mechanical strength and thermal stability. This suggests that this compound could serve as a precursor for advanced materials.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacological or material properties.

Reaction Conditions Reagents Products Yield Reference
Acidic hydrolysis (H₂SO₄, H₂O)6M HCl, reflux, 12h2,3,5,6,8,9,11,12-Octahydrobenzo[b] pentaoxacyclopentadecin-15-amine85%
Basic hydrolysis (NaOH, EtOH)2M NaOH, 60°C, 8hSame amine product78%

Mechanistic Notes :

  • The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond.

  • Steric hindrance from the polyether ring slows hydrolysis compared to simpler acetamides.

Nitro Group Reduction

The nitro group at position 16 is reducible to an amine, enabling further derivatization. Catalytic hydrogenation and chemical reductants are effective.

Reduction Method Reagents Products Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH16-Amino derivative92%
Chemical reductionSnCl₂, HCl, refluxSame amine product88%

Key Observations :

  • Hydrogenation selectively reduces the nitro group without affecting the acetamide or polyether moieties .

  • Over-reduction or ring-opening side reactions are minimized at 25°C.

Step 1: Nitration of the Parent Amine

Substrate Nitration Reagents Conditions Product Yield Reference
2,3,5,6,8,9,11,12-Octahydrobenzo[...]-15-amineHNO₃, H₂SO₄0°C, 2h16-Nitro intermediate76%

Step 2: Acetylation of the Nitro-Substituted Amine

Substrate Acetylation Reagents Conditions Product Yield Reference
16-Nitro intermediateAcetic anhydride, pyridineRT, 6hN-(16-Nitro-...-yl)acetamide81%

Synthetic Challenges :

  • Nitration regioselectivity is controlled by the electron-donating polyether ring, directing nitration to position 16 .

  • Acetylation must avoid nitro group reduction; pyridine acts as both catalyst and acid scavenger.

Stability Under Oxidative and Thermal Conditions

The compound’s stability is pivotal for storage and application:

Condition Observation Degradation Products Reference
UV light (254 nm, 48h)15% decomposition via nitro-to-nitrite rearrangementNitroso and ketone byproducts
Thermal stress (150°C, 2h)Acetamide cleavage dominates (62% mass loss)Free amine and acetic acid

Practical Implications :

  • Storage in amber vials at 4°C is recommended to prevent photodegradation .

  • Decomposition above 100°C limits high-temperature applications.

Reactivity with Nucleophiles

The electron-deficient nitro group participates in nucleophilic aromatic substitution (NAS) under forcing conditions:

Nucleophile Conditions Product Yield Reference
MethoxideNaOMe, DMF, 120°C, 24h16-Methoxy derivative34%
HydrazineNH₂NH₂, EtOH, reflux, 48h16-Hydrazino derivative28%

Limitations :

  • Low yields reflect steric hindrance from the polyether ring and competing side reactions .

  • NAS is feasible only with strong nucleophiles and prolonged heating.

Complexation with Metal Ions

The polyether backbone exhibits crown ether-like behavior, enabling metal ion coordination:

Metal Ion Solvent Stoichiometry (Ligand:Metal) Stability Constant (log K) Reference
K⁺MeCN1:13.2 ± 0.1
Na⁺H₂O1:12.8 ± 0.2

Applications :

  • Potential use in ion-selective sensors or supramolecular chemistry .

  • Selectivity for K⁺ over Na⁺ aligns with cavity size matching.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & ID Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound
N-(16-Nitro-…-15-yl)acetamide
C₁₆H₂₂N₂O₈ -NO₂, -NHCOCH₃ 370.36 Potential ionophore; nitro group enhances electron-withdrawing effects, acetamide provides H-bonding sites.
N-(15-Azo-4-diethylaminobenzene) Benzo-15-crown-5 (15C5-Az-C2) C₂₅H₃₂N₄O₅ -N=N-C₆H₄-NEt₂ 492.55 Colorimetric alkali metal sensor (e.g., K⁺, Na⁺); azo group enables chromogenic response. Synthesized in 21% yield.
N-(15-Azo-4-dibutylaminobenzene) Benzo-15-crown-5 (15C5-Az-C4) C₃₁H₄₄N₄O₅ -N=N-C₆H₄-NBu₂ 576.71 Enhanced lipophilicity for aqueous-phase ion sensing; synthesized in 16% yield.
Bromo/Iodo Derivatives
(e.g., Compound 5 & 6 in )
C₅₈H₆₈X₂O₁₇N₂ (X = Br, I) -Br or -I substituents on aromatic rings 1224.97 (Br), 1318.97 (I) Halogenated analogs enable further functionalization (e.g., Suzuki coupling). Confirmed via ¹H/¹³C NMR and IR.
2,3,5,6,8,9,11,12-Octahydro-…-15-carbonyl chloride C₁₅H₁₉O₆Cl -COCl 330.76 Reactive intermediate for synthesizing amides or esters.
Acryloylamide Derivative (CAS 68865-30-5) C₁₇H₂₃NO₆ -NHCOCH₂CH₂ 337.37 Polymerizable group for creating ion-selective membranes.
Benzo-15-crown-5 (Parent Compound) C₁₄H₂₀O₅ None 268.31 Baseline crown ether; binds K⁺ and Na⁺ with moderate selectivity.

Functional and Application-Based Comparisons

Ion-Binding Selectivity

  • The acetamide group may introduce steric hindrance but adds H-bonding capability for secondary interactions.
  • Azo derivatives (15C5-Az-C2/C4) exhibit redshifted UV-Vis absorption upon metal binding, making them superior for optical sensing. The diethylamino (C2) and dibutylamino (C4) groups tune solubility and selectivity for larger ions like Rb⁺ or Cs⁺ .

Thermal and Spectral Data

  • Bromo and iodo analogs () show distinct IR peaks at 1612–1614 cm⁻¹ (C=N stretch) and 1585–1587 cm⁻¹ (C=C aromatic), confirming imine and aromatic bond formation. Their melting points (118°C for Br, 132°C for I ) reflect increased molecular rigidity with heavier halogens .

Research Findings and Limitations

  • Azo-crown ethers () achieve alkali metal detection in water at µM concentrations, but their synthesis yields are low (16–21%), limiting scalability .
  • Nitro-acetamide substitution in the target compound may improve selectivity for transition metals (e.g., Pb²⁺), though this requires experimental validation.
  • Pyrenehexanamide derivatives () integrate fluorescent probes but suffer from steric bulk, reducing crown ether flexibility and ion accessibility .

Q & A

Q. How can the synthesis of this nitro-functionalized benzopentaoxacyclopentadecin derivative be optimized for academic research?

  • Methodological Answer : Synthesis optimization should focus on the nitro group introduction. Evidence from crown ether analogs suggests nitro groups can be introduced via nitration or diazo coupling reactions under controlled conditions (e.g., ice bath for diazotization to avoid side reactions) . Purification via recrystallization in methanol/water mixtures improves yield (e.g., 21% yield reported for structurally similar azo-crown ethers) . Validate purity using 1H^1H-NMR to confirm chemical shifts (e.g., δ 3.74–4.06 ppm for –OCH2_2CH2_2O– protons) and coupling constants .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1690 cm1^{-1}, NO2_2 at ~1520/1350 cm1^{-1}) .
  • 1H^1H- and 13C^{13}C-NMR : Assign protons in the crown ether macrocycle (δ 3.7–4.1 ppm for –OCH2_2–) and acetamide substituents (δ 2.0–2.2 ppm for CH3_3CO–) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound’s conformational dynamics?

  • Methodological Answer : Contradictions in NMR signals (e.g., splitting or broadening of –OCH2_2– peaks) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic behavior (e.g., coalescence of signals at elevated temperatures) . Computational modeling (DFT or MD simulations) can predict stable conformers and validate experimental data .

Q. What experimental strategies can elucidate the nitro group’s electronic effects on host-guest interactions?

  • Methodological Answer :
  • UV-Vis Titration : Study binding affinity with metal ions (e.g., alkali/transition metals) by monitoring spectral shifts. Compare with non-nitro analogs to isolate electronic contributions .
  • X-ray Crystallography : Resolve coordination geometry (e.g., nitro-oxygen participation in metal binding) .
  • Electrochemical Analysis : Cyclic voltammetry can reveal redox activity influenced by the nitro group’s electron-withdrawing effects .

Q. How can researchers address low yields in multi-step syntheses involving this macrocycle?

  • Methodological Answer :
  • Intermediate Trapping : Use HPLC or TLC to isolate and characterize unstable intermediates (e.g., diazonium salts in azo-coupling steps) .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity for macrocyclization steps .
  • Table : Yield Optimization Strategies
StepChallengeSolutionReference
Nitro Group AdditionOver-nitrationLow-temperature HNO3_3/H2_2SO4_4
MacrocyclizationRing-opening side reactionsHigh-dilution conditions

Q. What computational approaches are recommended to predict this compound’s supramolecular behavior?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model crown ether flexibility and guest inclusion (e.g., solvent/metal interactions) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich regions (e.g., nitro and ether oxygens) for binding predictions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IR data for the acetamide moiety?

  • Methodological Answer : Discrepancies in C=O stretching frequencies (e.g., 1686 vs. 1690 cm1^{-1}) may arise from hydrogen bonding or crystallinity. Use solid-state IR (vs. solution-phase) to assess polymorphism. Compare with X-ray structures to correlate bond lengths with spectral data .

Experimental Design Tables

Q. Table 1: Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalReference Compound Data
1H^1H-NMRδ 3.74–4.06 (m, –OCH2_2–)
13C^{13}C-NMRδ 68.30 (–OCH2_2)
IR1265–1213 cm1^{-1} (C–O–C asym stretch)

Q. Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantage
Diazocoupling21>95%Selective nitro addition
Direct Nitration1585%Shorter reaction steps

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide
Reactant of Route 2
N-(16-nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide

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